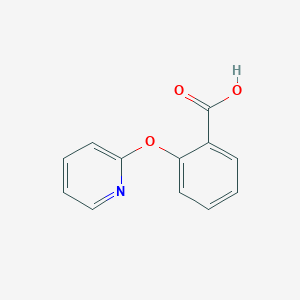

2-(Pyridin-2-yloxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

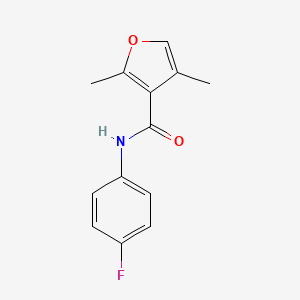

Description

“2-(Pyridin-2-yloxy)benzoic acid” is a chemical compound with the molecular formula C12H9NO3 . It has a molecular weight of 215.21 . This compound is typically stored in a sealed, dry environment at room temperature .

Synthesis Analysis

The synthesis of 2-pyridine-containing biaryls has been a topic of interest in the field of chemistry . The 2-pyridyl problem can be circumvented by the formal inversion of polarity of the coupling partners . 2-Halopyridines are excellent electrophilic partners, compatible with a range of cross-coupling conditions .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C12H9NO3/c14-12(15)9-5-1-2-6-10(9)16-11-7-3-4-8-13-11/h1-8H,(H,14,15) . This indicates the presence of 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 214.22 g/mol . The compound has an XLogP3 value of 2.8, indicating its lipophilicity . It also has 2 hydrogen bond donor counts .

Scientific Research Applications

Catalytic Transfer Hydrogenation

2-(Pyridin-2-yloxy)benzoic acid has been utilized in the synthesis of water-soluble half-sandwich complexes, which are efficient for catalytic transfer hydrogenation of carbonyl compounds in water with glycerol as a hydrogen donor. This represents a novel approach in catalysis, highlighting the utility of this compound in creating effective catalysts for organic reactions (Prakash et al., 2014).

Synthesis of Metal Complexes

Research has shown the synthesis of metal complexes, like Mn(II), Ni(II), Cu(II), and Zn(II), using derivatives of this compound. These complexes are characterized by various analytical techniques, offering insights into coordination chemistry and material science applications (Singh et al., 2014).

Crystallography and Molecular Structure

The compound has been used in crystallography studies to understand molecular structures better. For example, its role in the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline provides insights into crystal engineering and design (Chesna et al., 2017).

Photophysical Properties

This compound derivatives have been used in the synthesis of lanthanide-based coordination polymers. These polymers exhibit intriguing photophysical properties, making them potential candidates for applications in photoluminescent materials and optoelectronics (Sivakumar et al., 2011).

Sulfenylation of Arenes

It has been used in nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes. This highlights its role in facilitating new methodologies for organic synthesis, particularly in synthesizing valuable aryl sulfides (Yang et al., 2015).

Luminescence and Magnetism in Coordination Complexes

Its derivatives have been explored in the synthesis of lanthanide coordination complexes, contributing to our understanding of luminescence and magnetism in these materials. This has implications for materials science and magnetic materials research (Hou et al., 2013).

Supramolecular Liquid Crystalline Complexes

The compound has been incorporated into the design of supramolecular liquid crystalline complexes, contributing to the field of materials science, particularly in the understanding of phase transitions and liquid crystalline behavior (Alaasar & Tschierske, 2019).

Properties

IUPAC Name |

2-pyridin-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)9-5-1-2-6-10(9)16-11-7-3-4-8-13-11/h1-8H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVADGGXOXDLIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2411340.png)

![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)

![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2411348.png)

![3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411349.png)

![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)

![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)

![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)